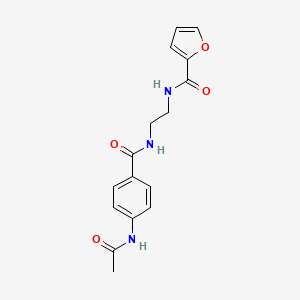![molecular formula C27H28N2S B2583633 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439096-57-8](/img/structure/B2583633.png)
3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
C–S Bond Cleavage and Sensitized Photooxygenation
A study on the sensitized photooxygenation of tert-alkyl phenyl sulfides explores the role of superoxide anion in C–S bond cleavage, indicating the potential of such compounds in photochemical processes and the formation of various products through photooxygenation reactions (Baciocchi et al., 2006).
Electrophilic Cyclization of Iminoalkynes
Research on the synthesis of substituted isoquinolines by electrophilic cyclization of iminoalkynes underlines the versatility of such reactions in creating heterocyclic compounds, showcasing the synthetic utility of tert-butyl groups in facilitating cyclization reactions (Huang et al., 2002).
Synthesis and Characterization of Polypyridine Ruthenium(II) Complexes
The synthesis and characterization of polypyridine ruthenium(II) complexes incorporating monodentate ligands, including isoquinoline, illustrate the application of such entities in developing coordination compounds with potential photochemical and electrochemical applications (Bonnet et al., 2003).
Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives
A study on the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloadditions highlights the potential of sulfur-containing compounds in stereoselective synthesis, offering insights into the use of tert-butyl groups in controlling reaction selectivity (Ruano et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile It’s common for compounds of this nature to target specific proteins or enzymes within cellular pathways .
Mode of Action
The exact mode of action of This compound Typically, such compounds interact with their targets by binding to them, which can inhibit or enhance the function of the target .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s common for such compounds to affect pathways related to the function of their targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The effects are typically related to the function of the compound’s targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . These factors can include temperature, pH, and the presence of other compounds .
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2S/c1-27(2,3)21-15-13-19(14-16-21)18-30-26-24(17-28)22-11-7-8-12-23(22)25(29-26)20-9-5-4-6-10-20/h4-6,9-10,13-16H,7-8,11-12,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEGKXWHCGEQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=C(CCCC3)C(=N2)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

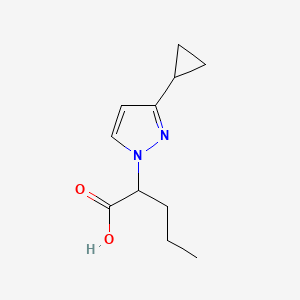

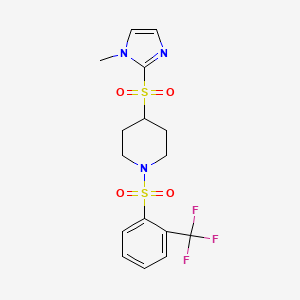
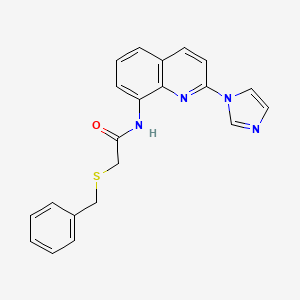
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2583558.png)
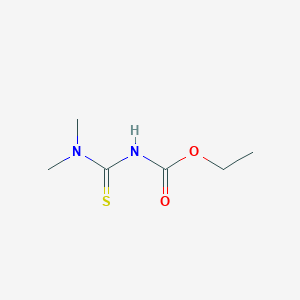
![N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2583560.png)
![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2583562.png)
![2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2583563.png)
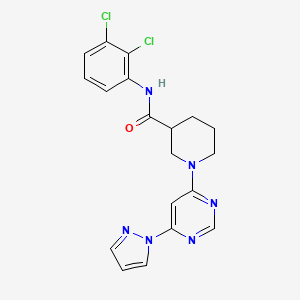
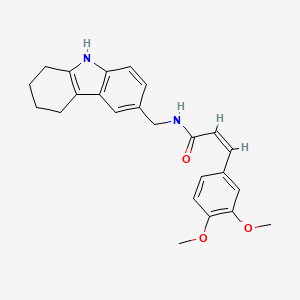
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2583567.png)

